
A Comparative Guide to ZINC Database Versions
for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ZINC

Cat. No.: B3047490 Get Quote

For researchers, scientists, and drug development professionals navigating the vast landscape

of chemical compound databases, the ZINC database stands as a important resource for

virtual screening and ligand discovery.[1][2] Developed by the Irwin and Shoichet Laboratories

at the University of California, San Francisco, ZINC has evolved significantly since its inception,

with new versions offering exponentially larger and more diverse collections of commercially

available compounds.[3][4] This guide provides a comprehensive comparison of different

versions of the ZINC database, focusing on ZINC-15, ZINC-20, and the latest iteration, ZINC-

22, to aid researchers in selecting the most appropriate version for their specific needs.

Data Presentation: A Quantitative Leap
The most striking difference between the ZINC database versions is the sheer volume of

compounds they contain. This exponential growth is primarily driven by the inclusion of "make-

on-demand" compounds, which are not pre-synthesized but can be produced by vendors upon

request.
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Feature ZINC-15 ZINC-20 ZINC-22

Total Compounds ~1.485 billion[3] ~1.4 billion[1][5]
> 37 billion (2D)[4][6]

[7]

Purchasable

Compounds

> 120 million "drug-

like"[8][9]
~1.3 billion[5] > 37 billion[4][6][7]

Ready-to-Dock (3D)

Compounds
> 230 million[3]

> 509 million (lead-

like)[1][5]
> 4.5 billion[6][7]

Focus
Mix of in-stock and

make-on-demand

Primarily make-on-

demand

Overwhelmingly

make-on-demand[6]

Key Architectural and Content Differences
Beyond the numbers, the different ZINC versions have distinct focuses and underlying

organizational principles.

ZINC-15: This version marked a significant expansion in the number of purchasable "drug-like"

compounds and introduced improved tools for ligand annotation and target association.[8][9]

[10] It provided a more user-friendly interface for non-specialists to explore chemical space.[8]

[10]

ZINC-20: With ZINC20, the database made a monumental leap into the realm of ultra-large-

scale libraries, primarily composed of make-on-demand compounds.[1][5] This version

introduced new search methods, such as SmallWorld for similarity searches and Arthor for

pattern and substructure searches, to efficiently navigate the billions of new molecules.[1][5] A

key finding from the analysis of ZINC20 was that over 97% of the core scaffolds in the make-

on-demand libraries were not available in "in-stock" collections, highlighting a vast new area of

chemical space.[1][5]

ZINC-22: The latest version, ZINC-22, continues the trend of exponential growth, now

containing over 37 billion 2D compounds.[4][6][7] It further refines the tools for searching these

massive datasets and focuses on catalogs from major make-on-demand providers like

Enamine, WuXi, and Mcule.[6] ZINC-22 also incorporates the "in-stock" informer set from

ZINC20, which is valuable for initial screening before exploring the larger make-on-demand
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space.[6] A significant improvement in ZINC-22 is the reorganization of the 3D database to

enhance scalability and speed up the lookup of crucial molecular properties for docking.[6][7]

Experimental Protocols: Building the ZINC
Databases
The creation of each ZINC database version involves a sophisticated pipeline of data curation,

processing, and organization. While specific parameters may have evolved, the general

methodology remains consistent.

1. Data Sourcing and Curation: The process begins with aggregating compound catalogs from

numerous commercial vendors.[11] A dedicated team of curators maintains and improves the

database, which involves handling new molecule uploads, repairing incorrect entries, and

marking depleted catalog items.[3]

2. 2D Database Preparation:

Standardization: Molecules are represented in a standardized format, typically SMILES

(Simplified Molecular Input Line Entry System).

Property Calculation: A range of molecular properties are calculated, including molecular

weight, logP (a measure of lipophilicity), number of rotatable bonds, and topological polar

surface area. These properties are crucial for filtering and subsetting the database.

Reactivity Filtering: Molecules are categorized based on their predicted reactivity to allow

users to include or exclude potentially problematic compounds.[12]

3. 3D Structure Generation:

Protonation States: For a given molecule, multiple biologically relevant protonation states are

generated, typically within a physiological pH range.[11]

Tautomer Enumeration: Different tautomeric forms of the molecules are also generated.[11]

Conformation Generation: For each valid protonation state and tautomer, one or more low-

energy 3D conformations are generated. This "ready-to-dock" format is a key feature of

ZINC.[11]
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4. Database Organization and Subsetting: The vast number of compounds are organized into

manageable subsets based on their physicochemical properties (e.g., molecular weight, logP),

as well as predefined categories like "drug-like," "lead-like," and "fragment-like".[1][13][14] This

organization into "tranches" or slices allows for more efficient searching and downloading.[12]

Software Utilized: The ZINC database generation pipeline relies on a variety of open-source

and in-house software tools. Commonly used software includes:

RDKit and OpenBabel: For cheminformatics tasks such as reading and writing different

chemical file formats, calculating molecular properties, and performing substructure

searches.[7]

Postgres: A relational database system used to store and manage the vast amount of

molecular information.[7]

Mandatory Visualization: Virtual Screening
Workflow
A primary application of the ZINC database is in virtual screening to identify potential drug

candidates. The following diagram illustrates a typical workflow.

Preparation

Screening Analysis Validation

Target Selection Binding Site Identification

Compound FilteringZINC Database Molecular Docking Hit Identification Post-processing & Analysis Experimental Validation

Click to download full resolution via product page

A typical virtual screening workflow using the ZINC database.
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This workflow begins with the preparation of the biological target and culminates in the

experimental validation of promising "hit" compounds identified through computational

screening of the ZINC database.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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